N-(2,4-dimethoxyphenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N-(2,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzoxazepine core, methanesulfonyl group, and dimethoxyphenyl substituents. Its intricate molecular architecture makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of N-(2,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step often involves sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Attachment of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.
Final Coupling and Purification: The final product is obtained through coupling reactions and purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(2,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of amide bonds.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and targets.
Chemical Biology: Researchers use it to probe the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-(2,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can be compared with similar compounds such as:
N-(2,4-Dimethoxyphenyl)benzoxazepines: These compounds share the benzoxazepine core but differ in their substituents.
Methanesulfonyl Derivatives: Compounds with methanesulfonyl groups but different core structures.
Dimethoxyphenyl Substituted Compounds: Molecules with dimethoxyphenyl groups attached to different cores.
The uniqueness of N-(2,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific combination of functional groups and its potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H24N2O6S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C20H24N2O6S/c1-13-5-8-17-16(11-13)22(29(4,24)25)10-9-18(28-17)20(23)21-15-7-6-14(26-2)12-19(15)27-3/h5-8,11-12,18H,9-10H2,1-4H3,(H,21,23) |
InChI Key |
YCEHJIIDPQDNEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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